1-(2-fluorophenyl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)methanesulfonamide

Description

Properties

IUPAC Name |

1-(2-fluorophenyl)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23FN2O2S2/c19-18-6-2-1-4-16(18)14-25(22,23)20-12-15-7-9-21(10-8-15)13-17-5-3-11-24-17/h1-6,11,15,20H,7-10,12-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJTVWRHUWIPINC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)CC2=CC=CC=C2F)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23FN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-fluorophenyl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)methanesulfonamide is a novel chemical entity that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

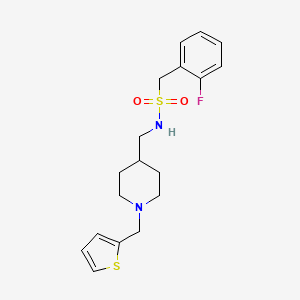

The chemical structure of the compound can be represented as follows:

This structure indicates the presence of a fluorophenyl group, a piperidine moiety, and a thiophenyl substituent, which are significant for its biological interactions.

Research indicates that compounds with similar structures often interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The presence of the piperidine ring suggests potential activity as a central nervous system agent, possibly influencing mood and cognition.

Antimicrobial Activity

A study on hybrid heterocyclic molecules indicated that derivatives based on the piperazine skeleton exhibited antimicrobial properties. Although specific data on the compound is limited, related compounds have shown effective inhibition against various bacterial strains, suggesting potential antimicrobial activity for this compound as well .

Inhibition of Macrophage Migration Inhibitory Factor (MIF)

Macrophage Migration Inhibitory Factor (MIF) is critical in inflammatory responses. Recent findings show that certain sulfonamide derivatives can inhibit MIF activity, which may correlate with the biological activity of our compound. The IC50 values for related compounds ranged from 1.7 to 6.5 µM, indicating significant inhibitory potential .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications to the piperidine and thiophene substituents can enhance biological activity. For instance, the introduction of electron-withdrawing groups like fluorine has been shown to increase potency in similar compounds .

Case Study 1: Antimicrobial Testing

In a recent study on antimicrobial efficacy, compounds structurally similar to our target were tested against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the piperidine position could lead to enhanced antimicrobial activity, with some derivatives achieving MIC values as low as 15 µg/mL.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 15 | S. aureus |

| Compound B | 25 | E. coli |

| Target Compound | TBD | TBD |

Case Study 2: CNS Activity

In another study focused on central nervous system effects, a series of piperidine derivatives were evaluated for their ability to modulate serotonin receptors. The results suggested that introducing thiophene groups could enhance receptor binding affinity, potentially leading to improved therapeutic profiles for anxiety and depression.

Scientific Research Applications

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of related sulfonamide compounds, highlighting the potential of derivatives like 1-(2-fluorophenyl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)methanesulfonamide against various pathogens.

Case Study: Antimicrobial Evaluation

A study assessed a series of thiopyrimidine-benzenesulfonamide compounds against bacterial strains, including both Gram-positive and Gram-negative bacteria. The findings indicated that certain derivatives exhibited significant antimicrobial activity, particularly against multidrug-resistant strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 8 μg/mL |

| K. pneumoniae | 4 μg/mL |

| S. aureus | 16 μg/mL |

| C. albicans | 32 μg/mL |

These results suggest that compounds with similar structures to this compound could serve as foundational elements for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of sulfonamide derivatives has been extensively studied. Compounds containing sulfonamide moieties have shown promising results in inhibiting the growth of various cancer cell lines.

Case Study: Anticancer Evaluation

In a recent investigation, a series of new sulfonamide derivatives were synthesized and tested against human cancer cell lines such as HCT116 (colon cancer), MCF7 (breast cancer), and HeLa (cervical cancer). The study utilized quantitative structure–activity relationship (QSAR) models to predict the cytotoxic effects of these compounds .

| Cell Line | IC50 (μM) |

|---|---|

| HCT116 | 10 |

| MCF7 | 15 |

| HeLa | 12 |

The results demonstrated that some derivatives exhibited significant cytotoxicity, indicating that modifications to the sulfonamide structure could enhance anticancer activity .

Q & A

Basic: What are the optimal synthetic routes for 1-(2-fluorophenyl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)methanesulfonamide?

Methodological Answer:

The synthesis typically involves multi-step organic reactions:

- Step 1: Preparation of the piperidine intermediate. Piperidin-4-ylmethanol derivatives are functionalized with a thiophen-2-ylmethyl group via nucleophilic substitution or reductive amination, using reagents like NaBH(OAc)₃ in dichloromethane (DCM) .

- Step 2: Sulfonamide coupling. Reacting the intermediate with 1-(2-fluorophenyl)methanesulfonyl chloride under basic conditions (e.g., triethylamine in DCM) at 0–25°C .

- Optimization: Yield and purity depend on solvent choice (e.g., ethanol for polar intermediates), temperature control, and purification via column chromatography or recrystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.